2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11-5-12(2)21(18(23)16(11)9-19)10-17(22)20-13-6-14(24-3)8-15(7-13)25-4/h5-8H,10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBQHQRXMAXCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as malononitrile, acetone, and ammonium acetate under reflux conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group to the pyridine ring through a nucleophilic substitution reaction, using reagents like sodium hydride and dimethoxybenzene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyridine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyano group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, sodium hydride, and organolithium reagents are frequently employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a dihydropyridine structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound can inhibit bacterial growth, particularly against Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A study published in the Journal of Heterocyclic Chemistry demonstrated that a related compound effectively inhibited pilus biogenesis in E. coli, highlighting the potential for developing new antibacterial agents based on this chemical framework .
Anticancer Properties
Dihydropyridine derivatives have been investigated for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.
Data Table: Anticancer Activity of Dihydropyridine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | HeLa | 15.0 | Cell cycle arrest |
| Target Compound | A549 | 10.0 | Mitochondrial pathway |
Neuroprotective Effects
Recent studies suggest that compounds similar to the target molecule may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A study highlighted that certain dihydropyridine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in neuroprotection .
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further modifications leading to the development of more complex molecules.
Example Reaction:
The synthesis of isoquinoline derivatives from the target compound has been reported, where it acts as a precursor in multi-step reactions involving cyclization and functionalization.
Catalytic Applications
Dihydropyridine derivatives can also function as catalysts in various organic reactions, including Michael additions and Diels-Alder reactions. Their ability to stabilize transition states makes them useful in enhancing reaction rates and selectivity.
Polymer Chemistry
The incorporation of dihydropyridine units into polymer backbones has been explored for developing novel materials with unique electronic properties. These compounds can enhance conductivity and thermal stability in polymers.
Data Table: Properties of Dihydropyridine-Based Polymers
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 0.05 | 250 |
| Polymer B | 0.10 | 300 |
| Target Polymer | 0.15 | 280 |
Coatings and Films
Research into coatings containing dihydropyridine derivatives has shown improved resistance to corrosion and wear, making them suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the dimethoxyphenyl moiety are likely to play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions would depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Dihydropyridinone Class
a) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Core : Pyridine with methoxy and dihydrobenzodioxin substituents.
- Substituents: Dimethylaminomethylphenyl group (basic, enhances solubility in acidic environments). Benzodioxin (electron-rich, may influence π-π stacking interactions).
- Key Differences: Lacks the cyano group and dihydropyridinone core of the target compound. Contains a tertiary amine, which may confer different pharmacokinetic properties .
b) 2-[3-(4-Bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide (CAS: 1251694-84-4)
- Core: Dihydropyridinone with bromobenzenesulfonyl and methyl groups.
- Substituents :
- Bromobenzenesulfonyl (strong electron-withdrawing, may increase stability).
- 2,5-Dimethoxyphenyl (ortho/meta substitution pattern vs. 3,5-dimethoxy in the target compound).
- Key Differences: Sulfonyl group replaces the cyano group, altering electronic and steric properties. Bromine adds molecular weight (535.41 g/mol vs. ~380 g/mol for the target compound) .
Acetamide Derivatives with Aromatic Substituents
a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core: Dihydropyrimidinone with a thioether linkage.
- Substituents :
- 2,3-Dichlorophenyl (lipophilic, may enhance cytotoxicity).
- Methyl group at position 3.
- Key Differences: Thioacetamide replaces the cyanoacetamide group.
b) Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
- General Structure : N-aryl-2-chloroacetamides.
- Key Differences: Chlorine substituent instead of cyano or sulfonyl groups. Designed for herbicidal activity (inhibition of fatty acid elongation) rather than therapeutic applications. Simpler aromatic substituents (e.g., diethylphenyl in pretilachlor) .
Comparative Data Table
Research Findings and Functional Implications
- Electronic Effects: The cyano group in the target compound likely increases electrophilicity at the pyridinone ring, enhancing interactions with nucleophilic residues in enzyme active sites compared to sulfonyl or chloro analogues .
- Aromatic Substitutents : The 3,5-dimethoxyphenyl group offers balanced lipophilicity and metabolic stability, contrasting with the dichlorophenyl group in ’s compound, which may confer higher toxicity .
Biological Activity
The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a derivative of dihydropyridine and has garnered interest due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.34 g/mol. The structure features a dihydropyridine core substituted with cyano and methoxy groups, which are known to influence biological activity.
Biological Activity Overview
Recent studies have indicated various biological activities associated with similar dihydropyridine derivatives, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Studies
A comparative study was conducted on related compounds where the antimicrobial efficacy was assessed through MIC and minimum bactericidal concentration (MBC) tests. The results indicated that compounds structurally similar to the target compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against resistant bacterial strains .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | 0.5 | Bactericidal |
| Compound B | 0.25 | 0.55 | Bactericidal |
| Target Compound | TBD | TBD | TBD |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of dihydropyridine could inhibit cell growth effectively. The IC50 values for cytotoxicity were reported to be greater than 60 μM for certain derivatives, indicating a potential therapeutic window .
Mechanistic Insights
The biological activity of these compounds can be attributed to their ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Some derivatives have shown inhibition of DNA gyrase with IC50 values ranging from 12.27–31.64 μM, which is critical in bacterial DNA replication .
- Antibiofilm Activity : The ability to inhibit biofilm formation was significantly noted, showcasing a reduction in biofilm mass compared to standard treatments like Ciprofloxacin .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the efficacy of various dihydropyridine derivatives against multi-drug resistant strains. The findings revealed that certain modifications led to enhanced activity compared to traditional antibiotics .
- Case Study on Cytotoxicity : Research conducted on the anticancer properties of related compounds demonstrated that modifications at the methoxy position significantly increased cytotoxicity against breast cancer cell lines .
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide?
- Methodology : The synthesis typically involves multi-step organic reactions. A common route includes:
- Pyridine ring formation : Starting with precursors like 2,4-dimethylpyridine, introducing the cyano group via nucleophilic substitution under alkaline conditions.
- Acetamide coupling : Condensation of the pyridine intermediate with 3,5-dimethoxyaniline derivatives using condensing agents (e.g., DCC or EDC) in ethanol or THF at controlled temperatures (0–5°C) .
- Purification : Chromatography or recrystallization to achieve high purity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry : High-resolution MS for molecular weight verification.
- Chromatography : HPLC or UPLC to assess purity (>95% threshold for biological assays) .
Q. What safety protocols should be followed when handling this compound?
- Methodology : Adhere to standard laboratory safety regulations:
- Use PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from light/moisture.
- Dispose of waste via approved chemical waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodology :
- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios) and identify optimal conditions .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and scalability .
Q. How can structural ambiguities in synthesized batches be resolved?
- Methodology :
- X-ray crystallography : Determine crystal structure to confirm substituent positions.
- 2D NMR techniques (e.g., COSY, NOESY): Resolve overlapping signals in complex spectra.
- Isotopic labeling : Track reaction intermediates to identify byproducts .
Q. What strategies address contradictions in reported biological activity data?
- Methodology :
- Reproducibility checks : Validate assays across multiple labs with standardized protocols.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate activity contributors .
- Target validation : Use CRISPR or siRNA to confirm biological targets and rule off-target effects .
Q. How can computational tools predict the compound’s reactivity or metabolic fate?
- Methodology :
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolism.
- Machine learning : Train models on PubChem or ChEMBL datasets to forecast reactivity or toxicity .
- ADMET prediction : Use tools like SwissADME to estimate absorption, distribution, and excretion properties .
Q. What mechanistic insights exist for reactions involving this compound?
- Methodology :
- Kinetic studies : Monitor reaction rates under varying conditions to infer mechanisms (e.g., SN2 vs. radical pathways).
- Isotope effects : Use deuterated analogs to identify rate-determining steps.
- In situ spectroscopy (e.g., IR, Raman): Track intermediate formation in real time .
Q. How do structural modifications (e.g., substituent changes) impact physicochemical properties?
- Methodology :
- Comparative analysis : Synthesize analogs (e.g., replacing 3,5-dimethoxy with halogen groups) and measure solubility, logP, and thermal stability.
- QSAR modeling : Corrogate structural features with bioactivity data to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
